1-Isopropyl-3-p-tolyltriazene
Overview
Description
1-Isopropyl-3-p-tolyltriazene is an organic compound with the molecular formula C10H15N3. It is a member of the triazene family, characterized by the presence of a triazene group (-N=N-N-) attached to an isopropyl group and a p-tolyl group. This compound is typically found as a white to yellow to orange powder or crystal and is known for its applications in esterification reactions .
Preparation Methods
1-Isopropyl-3-p-tolyltriazene can be synthesized through a multi-step process involving the reaction of p-toluidine with isopropyl nitrite. The general synthetic route involves the following steps:
- p-Toluidine is diazotized using sodium nitrite and hydrochloric acid at low temperatures to form p-toluenediazonium chloride.
Coupling Reaction: The p-toluenediazonium chloride is then reacted with isopropylamine to form this compound.
The reaction conditions typically involve maintaining low temperatures to ensure the stability of the diazonium salt and to promote the coupling reaction .
Chemical Reactions Analysis
1-Isopropyl-3-p-tolyltriazene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert the triazene group into amines.
Substitution: The triazene group can participate in substitution reactions, particularly in esterification processes.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Isopropyl-3-p-tolyltriazene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in esterification reactions.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential medicinal properties.
Industry: It is utilized in the production of various chemical intermediates and fine chemicals
Mechanism of Action
The mechanism of action of 1-Isopropyl-3-p-tolyltriazene involves its ability to act as an alkylating agent. The triazene group can undergo decomposition to generate reactive intermediates that can alkylate nucleophilic sites in biological molecules. This property is exploited in various chemical reactions and potential therapeutic applications .
Comparison with Similar Compounds
1-Isopropyl-3-p-tolyltriazene can be compared with other triazene compounds such as:
- 1-Methyl-3-p-tolyltriazene
- 1-Ethyl-3-p-tolyltriazene
- 1-Phenyl-3-p-tolyltriazene
These compounds share similar structural features but differ in the alkyl group attached to the triazene moiety. The uniqueness of this compound lies in its specific reactivity and applications in esterification reactions .
Properties
IUPAC Name |
4-methyl-N-(propan-2-yldiazenyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-8(2)11-13-12-10-6-4-9(3)5-7-10/h4-8H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDYKCPGMDASQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN=NC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90515294 | |
Record name | (1E)-3-(4-Methylphenyl)-1-(propan-2-yl)triaz-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90515294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50707-41-0 | |
Record name | (1E)-3-(4-Methylphenyl)-1-(propan-2-yl)triaz-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90515294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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